molecular formula C10H9ClN2O2 B14152064 (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol CAS No. 321405-49-6

(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B14152064
CAS No.: 321405-49-6
M. Wt: 224.64 g/mol
InChI Key: ITPYGTOCCLLSTH-UHFFFAOYSA-N
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Description

(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylhydrazine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-yl)methanol
  • (3-(4-Fluorobenzyl)-1,2,4-oxadiazol-5-yl)methanol
  • (3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl)methanol

Uniqueness

(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the chlorobenzyl group may confer distinct properties, such as increased potency or selectivity in biological assays.

Properties

CAS No.

321405-49-6

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C10H9ClN2O2/c11-8-3-1-7(2-4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2

InChI Key

ITPYGTOCCLLSTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CO)Cl

Origin of Product

United States

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